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Compound of Interest

Compound Name: Methyl Cinnamate

Cat. No.: B042326 Get Quote

1.0 Introduction

Methyl cinnamate is an aromatic ester recognized for its potent sensory characteristics,

making it a valuable compound in the flavor and fragrance industries.[1][2] It is the methyl ester

of cinnamic acid and presents as a white or transparent solid with a strong, aromatic odor.[1][3]

Naturally, methyl cinnamate is found in a variety of plants, including fruits like strawberry,

guava, and feijoa, as well as culinary spices such as Sichuan pepper and certain basil

varieties.[1][3] Notably, Eucalyptus olida, also known as the "Strawberry Gum," contains the

highest known natural concentrations of methyl cinnamate.[1][4]

Due to its pleasant flavor and aroma, methyl cinnamate is widely used as a flavoring agent in

products like candies, beverages, and baked goods.[2][5] It is "Generally Recognized as Safe"

(GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been approved

as a flavor ingredient by the U.S. Food and Drug Administration (FDA).[6][7][8] These

application notes provide an overview of methyl cinnamate's properties and detailed protocols

for its analysis and evaluation in a food science research context.

2.0 Physicochemical Properties and Regulatory Information

The fundamental properties and regulatory identifiers for methyl cinnamate are crucial for its

application in food products. This data is summarized in the table below.
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Property Value Reference

Chemical Formula C₁₀H₁₀O₂ [9]

Molar Mass 162.188 g·mol⁻¹ [1]

Appearance White crystalline powder/solid [1][4]

Odor Sweet, balsamic, fruity, spicy [1][9]

Flavor Fruity, strawberry-like [1][10]

Melting Point 34–38 °C [1]

Boiling Point 261–262 °C [1]

Density 1.092 g/cm³ [1]

Solubility
Insoluble in water; soluble in

ether
[1][11]

CAS Number 103-26-4 [12]

FEMA Number 2698 [10][13]

JECFA Number 658 [10][12]

Regulatory Status GRAS (US); 21 CFR 172.515 [10][13]

3.0 Flavor Profile and Food Applications

Methyl cinnamate imparts a unique and complex flavor profile, making it a versatile ingredient

in food formulation.[14] Its primary notes are sweet and fruity, often compared to strawberry,

with balsamic and spicy undertones reminiscent of cinnamon.[1][4][5][9] The discovery of its

presence in fresh strawberries has led to its widespread use in strawberry flavor formulations.

[15]
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Food Category Average Maximum Use Level (ppm)

Baked Goods 13.0

Beverages (non-alcoholic) 1.9

Chewing Gum -

Note: Updated use levels are available from

FEMA upon request.

Table based on data from The Good Scents Company, referencing FEMA GRAS publication

number 3.[10][16]

4.0 Experimental Protocols

The following sections detail generalized protocols for the quantification and sensory evaluation

of methyl cinnamate in food matrices. Researchers should note that these methodologies may

require optimization based on the specific matrix and available instrumentation.

4.1 Protocol 1: Quantification of Methyl Cinnamate in a Food Matrix via GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of

volatile and semi-volatile compounds like methyl cinnamate in complex food samples.[17]

This protocol outlines a general workflow for sample preparation and analysis.

Objective: To extract and quantify the concentration of methyl cinnamate in a solid or liquid

food sample.

Materials:

Food sample

Methyl cinnamate analytical standard (≥98% purity)

Solvents (e.g., Dichloromethane, Hexane, Ethyl Acetate), HPLC or GC grade

Anhydrous sodium sulfate
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Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace analysis

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Standard laboratory glassware and equipment

Methodology:

Standard Preparation:

Prepare a stock solution of methyl cinnamate (e.g., 1000 µg/mL) in a suitable solvent like

ethyl acetate.

Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the

stock solution. These will be used to generate a calibration curve.

Sample Preparation (Solvent Extraction for Solid/Semi-Solid Matrices):

Homogenize a known weight of the food sample (e.g., 5 g).

Mix the homogenized sample with a suitable extraction solvent (e.g., 20 mL of

dichloromethane).

Agitate the mixture (e.g., vortex for 2 min, sonicate for 15 min) to ensure efficient

extraction.

Centrifuge the sample to separate the solid and liquid phases.

Collect the solvent (supernatant) and pass it through anhydrous sodium sulfate to remove

residual water.

Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis:

Injector: Splitless mode, 250°C.

Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-350.

Inject 1 µL of the prepared sample extract and each standard solution.

Quantification:

Identify the methyl cinnamate peak in the sample chromatogram based on its retention

time and mass spectrum, comparing it to the analytical standard.

Generate a calibration curve by plotting the peak area of the methyl cinnamate standard

against its concentration.

Quantify the amount of methyl cinnamate in the sample by interpolating its peak area on

the calibration curve. Account for sample weight and dilution factors to express the final

concentration (e.g., in mg/kg).

Note on Matrix Effects: Food matrices can sometimes suppress or enhance the analyte signal,

affecting quantification.[18][19] It is best practice to prepare matrix-matched calibration curves

by spiking known concentrations of the standard into a blank food matrix extract to correct for

these effects.[19]
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Figure 1: General workflow for the quantification of methyl cinnamate in a food matrix.

4.2 Protocol 2: Sensory Evaluation of Methyl Cinnamate
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Sensory analysis is essential to understand how methyl cinnamate is perceived in a food

product.[20] This protocol describes two common methods: the Triangle Test and a simplified

Quantitative Descriptive Analysis (QDA).

Objective: To determine if a perceptible flavor difference exists after adding methyl cinnamate
and to characterize its flavor profile.

Panelists:

Select 15-30 panelists trained in sensory evaluation.[20]

Ensure panelists are non-smokers and have no sensory impairments.[21]

Conduct sessions in a controlled environment free from distracting odors or sounds.[21]

Sample Preparation:

Base: Use a simple food base (e.g., spring water, 5% sucrose solution, or unflavored yogurt).

Control Sample (A): The plain food base.

Test Sample (B): The food base with a specific concentration of methyl cinnamate (e.g., 2

ppm, based on typical use levels).[16]

Prepare samples away from the testing area and code them with random three-digit

numbers.[21]

Present samples in identical containers at a controlled temperature.[21]

Method 1: Triangle Test

Objective: To determine if an overall sensory difference is perceptible between the control

and the sample with methyl cinnamate.

Procedure:

Present each panelist with three coded samples. Two are identical (e.g., A, A, B) and one

is different. The order of presentation should be randomized for each panelist.
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Ask panelists to taste the samples from left to right and identify the "odd" sample.[21]

Provide water for rinsing between samples.

Analysis:

Tally the number of correct identifications.

Use a statistical table for triangle tests (based on the number of panelists and a chosen

significance level, typically α=0.05) to determine if the number of correct answers is

statistically significant. A significant result indicates a perceivable difference.

Method 2: Quantitative Descriptive Analysis (QDA) - Simplified

Objective: To describe and quantify the specific sensory attributes of methyl cinnamate.

Procedure:

In a training session, have panelists taste the control and test samples to develop a

consensus vocabulary for the key flavor attributes (e.g., "strawberry-like," "sweet," "spicy,"

"cinnamon," "balsamic").

In the evaluation session, present panelists with the coded test sample.

Ask them to rate the intensity of each agreed-upon attribute on a line scale (e.g., a 15-cm

line anchored with "low" on the left and "high" on the right).

Analysis:

Measure the distance from the "low" anchor to the panelist's mark for each attribute.

Calculate the mean intensity rating for each attribute across all panelists.

The results can be visualized using a spider web plot to represent the flavor profile.
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Figure 2: Workflow for sensory evaluation of a flavoring agent like methyl cinnamate.

5.0 Biotechnological Production Pathway
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With growing consumer preference for natural flavors, biotechnological production of methyl
cinnamate is an area of active research.[22][23] A pathway has been established to produce

methyl cinnamate from glucose in engineered Escherichia coli.[22] This involves leveraging

the cell's metabolic machinery to convert glucose into metabolic precursors which are then

directed towards the synthesis of the target compound.[23]

The process involves establishing a biosynthetic pathway that first produces cinnamic acid from

metabolic precursors. Subsequently, a final enzymatic step facilitates the methylation of

cinnamic acid to yield methyl cinnamate.[22][23]

Engineered E. coli Cell

Glucose

Metabolic Precursors
(e.g., from Shikimate Pathway)

Glycolysis & Other Pathways

Cinnamic Acid

Introduced
Enzymatic Steps

Methyl Cinnamate
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Figure 3: Simplified de novo biosynthesis pathway of methyl cinnamate in engineered E. coli.

6.0 Safety and Toxicology
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Methyl cinnamate is considered moderately toxic by ingestion. The oral LD₅₀ for rats is

reported as 2610 mg/kg.[1] It is combustible as a liquid, and when heated to decomposition, it

may emit acrid smoke and irritating fumes.[1] Researchers and professionals should handle

methyl cinnamate according to standard laboratory safety procedures, including the use of

appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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